(5-Fluoro-4-methylpyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Fluoro-4-methylpyridin-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this context, the targets are the carbon atoms that the boronic acid is coupling with.

Mode of Action

In the context of Suzuki-Miyaura coupling, (5-Fluoro-4-methylpyridin-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Fluoro-4-methylpyridin-2-yl group) from boron to palladium. The palladium then forms a new carbon-carbon bond with another organic molecule .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The exact downstream effects would depend on the specific context in which the reaction is being used.

Pharmacokinetics

The metabolism and excretion of boronic acids are generally rapid .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction may be affected by the presence of certain functional groups or impurities in the reaction mixture .

Actividad Biológica

(5-Fluoro-4-methylpyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

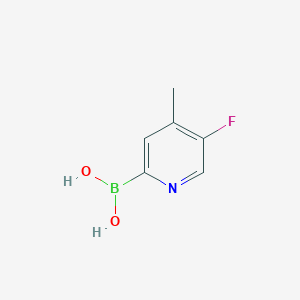

Chemical Structure and Properties

The compound this compound features a pyridine ring with a fluorine atom at the 5-position and a methyl group at the 4-position, along with a boronic acid functional group. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

The anticancer activity of this compound has also been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 μM.

The mechanism by which this compound exerts its biological effects involves its ability to form reversible covalent bonds with diols present in various biomolecules, including proteins and nucleic acids. This property is particularly relevant in:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, notably proteases and kinases.

- Targeting Cancer Pathways : It interferes with signaling pathways involved in cell proliferation and survival.

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential as an antibiotic adjuvant .

- Anticancer Activity : Research published in the European Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .

- Enzyme Inhibition : A review article discussed the role of boronic acids in drug discovery, emphasizing their ability to inhibit proteases involved in cancer progression .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (5-Fluoro-4-methylpyridin-2-yl)boronic acid is in organic synthesis, particularly as a building block for the formation of complex organic molecules. It is extensively used in Suzuki-Miyaura cross-coupling reactions to create carbon-carbon bonds, which are crucial for constructing pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | High reactivity due to fluorine substitution | Pharmaceutical synthesis |

| 2-Fluoro-3-pyridineboronic acid | Moderate reactivity | Organic synthesis |

| 5-Bromopyridine-3-boronic acid | Lower reactivity | Limited applications |

Biological Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to form reversible covalent bonds with diols allows it to interact with various biomolecules, influencing enzymatic activity and cellular processes.

Case Study: Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including prostate cancer cells. The compound's mechanism involves modulation of signaling pathways related to cell proliferation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| LAPC-4 (Prostate) | 12 | Inhibition of androgen receptor signaling |

| FaDu (Hypopharyngeal) | 15 | Induction of apoptosis |

Medicinal Chemistry

The compound is also being explored for its potential in drug discovery and development. Its unique structural features make it suitable for designing novel therapeutic agents, particularly those targeting specific enzymes involved in metabolic pathways.

Case Study: Development of Kinase Inhibitors

This compound derivatives have been synthesized and evaluated as potential kinase inhibitors. These studies highlight the compound's role in modulating kinase activity, which is crucial for various cellular functions and disease mechanisms.

Propiedades

IUPAC Name |

(5-fluoro-4-methylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGKSYCHOPPGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=N1)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.